

A Technical Guide to the Spectroscopic Analysis of 1,16-Hexadecanediol

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Compound of Interest

Compound Name: 1,16-Hexadecanediol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,16-Hexadecanediol**, a long-chain diol. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **1,16-Hexadecanediol** (CAS: 7735-42-4, Molecular Formula: C₁₆H₃₄O₂).[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the **1,16-Hexadecanediol** molecule, the NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for **1,16-Hexadecanediol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	4H	-CH ₂ -OH (C1, C16)
~1.56	Quintet	4H	-CH ₂ -CH ₂ -OH (C2, C15)
~1.26	Broad Multiplet	24H	-(CH ₂) ₁₂ - (C3-C14)

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **1,16-Hexadecanediol**

Chemical Shift (δ) ppm	Assignment
~63.1	C1, C16 ($-\text{CH}_2\text{-OH}$)
~32.8	C2, C15
~29.7	C4-C13 (bulk methylene carbons)
~29.5	C3, C14
~25.7	C-adjacent to bulk methylene

Note: Due to the molecule's symmetry, carbons on opposite ends of the chain are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum of **1,16-Hexadecanediol** shows characteristic absorptions for a long-chain alcohol.

Table 3: Key IR Absorption Bands for **1,16-Hexadecanediol**

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3500-3200	Strong, Broad	O-H Stretch (H-bonded)	Alcohol ($-\text{OH}$)
2918, 2850	Strong, Sharp	C-H Stretch	Alkane ($-\text{CH}_2$)
1472	Medium	C-H Bend	Alkane ($-\text{CH}_2$)
1260-1050	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for **1,16-Hexadecanediol**

m/z	Relative Intensity	Assignment
258.44	Low / Absent	Molecular Ion $[M]^+$
240	Medium	$[M-H_2O]^+$
222	Medium	$[M-2H_2O]^+$
55, 69, 83...	High	Alkyl chain fragments $[C_nH_{2n+1}]^+$

Note: The molecular ion peak for long-chain alcohols is often weak or absent in EI-MS due to facile fragmentation.^[3]

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are generalized protocols.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,16-Hexadecanediol** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire 1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **1,16-Hexadecanediol** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is formed.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film):
 - Melt a small amount of the solid sample on a salt plate (e.g., NaCl or KBr) and press with another plate to create a thin film.
- Acquisition: Place the prepared sample in the IR beam of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .^{[4][5]} A background spectrum of the empty sample holder (or pure KBr pellet) should be taken first.

Mass Spectrometry (GC-MS)

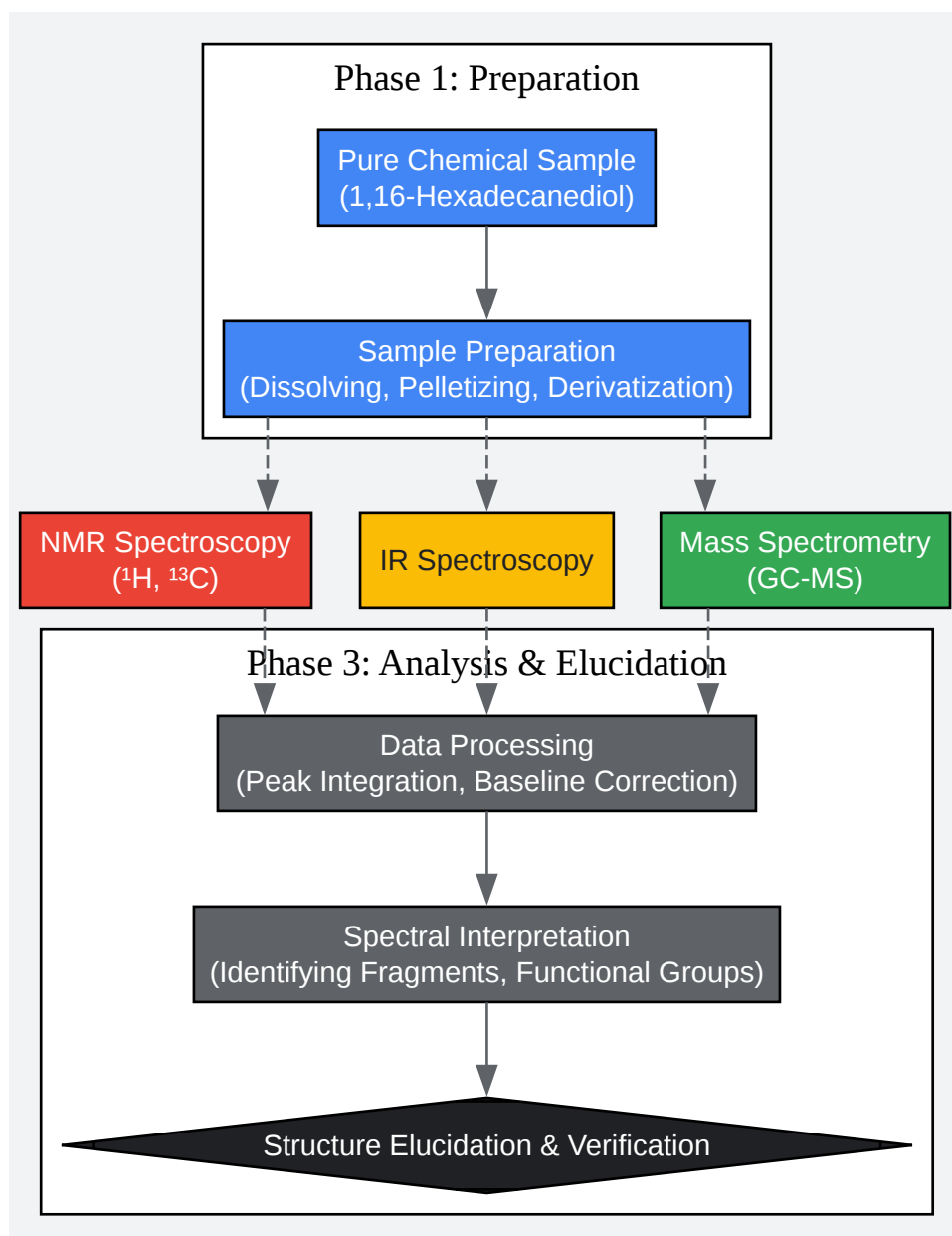
For a volatile compound like **1,16-Hexadecanediol** (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.

- Derivatization (Optional but Recommended): To increase volatility, the hydroxyl groups can be silylated. This is achieved by reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine or acetonitrile, followed by gentle heating (e.g., 60°C for 30 minutes).
- GC Separation:
 - Inject the prepared sample into a GC equipped with a capillary column (e.g., DB-1 or similar non-polar phase).
 - Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the compound.
- MS Analysis:

- The eluent from the GC is directed into the ion source of the mass spectrometer.
- Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
- The mass analyzer scans a mass range (e.g., m/z 50-600) to detect the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as **1,16-Hexadecanediol**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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